molecular formula C15H14ClNO2 B083040 2-chloro-N-(4-methoxyphenyl)-2-phenylacetamide CAS No. 10295-48-4

2-chloro-N-(4-methoxyphenyl)-2-phenylacetamide

Cat. No.: B083040
CAS No.: 10295-48-4
M. Wt: 275.73 g/mol
InChI Key: MYZSSOCBQJYQNB-UHFFFAOYSA-N
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Description

2-chloro-N-(4-methoxyphenyl)-2-phenylacetamide is a valuable chemical intermediate in organic and medicinal chemistry research. Its structure makes it a versatile building block for the synthesis of more complex molecules, particularly in the development of novel heterocyclic compounds. Recent studies have utilized analogous N-arylacetamide structures as precursors for the synthesis of N-aryl glycines, which are compounds of significant interest due to their applications as photopolymerization initiators and in biological contexts . Furthermore, related chloroacetamide derivatives are frequently employed in the design and synthesis of potential pharmacologically active molecules, serving as key intermediates to create compounds evaluated for various biological activities . This highlights the reagent's role in facilitating research into new chemical entities for scientific investigation.

Properties

IUPAC Name

2-chloro-N-(4-methoxyphenyl)-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO2/c1-19-13-9-7-12(8-10-13)17-15(18)14(16)11-5-3-2-4-6-11/h2-10,14H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYZSSOCBQJYQNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(C2=CC=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80585360
Record name 2-Chloro-N-(4-methoxyphenyl)-2-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10295-48-4
Record name 2-Chloro-N-(4-methoxyphenyl)-2-phenylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80585360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Optimization

The synthesis begins with nucleophilic substitution at position 4 of 4,7-dichloroquinoline (1 ) using 2-mercapto-4-methyl-5-thiazoleacetic acid (2 ) under varying conditions. Key findings include:

  • Solvent Influence : Dry ethanol outperforms acetonitrile or methanol, achieving 14% yield of the intermediate 3 at 50°C over 4 hours.

  • Catalytic Systems : Triethylamine (TEA) facilitates deprotonation, enhancing nucleophilic attack by the thiol group of 2 on 1 .

  • Byproduct Formation : Prolonged reaction times (>24 hours) favor byproducts like 1a and 1b , reducing target compound yield.

Table 1: Optimization of Nucleophilic Substitution Conditions

SolventTemperature (°C)Time (h)Yield of 3 (%)Byproducts (%)
AcetonitrileReflux12075 (1a )
MethanolReflux24663 (1b )
Ethanol50414<5

Chlorination and Amidation

The intermediate 3 undergoes chlorination using thionyl chloride (SOCl₂) to introduce the chloro group at the α-position, followed by amidation with 4-methoxyaniline.

  • Chlorination Step : SOCl₂ (1.2 equivalents) in dichloromethane (DCM) at 0°C for 1 hour achieves quantitative conversion to 2-chloro-2-phenylacetyl chloride.

  • Amidation Conditions : Steglich esterification with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) in DCM yields the final product at 72% isolated purity.

Direct Amidation of 2-Chloro-2-Phenylacetic Acid

Acid Chloride Route

2-Chloro-2-phenylacetic acid is converted to its acid chloride using SOCl₂, which reacts with 4-methoxyaniline in a 1:1 molar ratio.

  • Reaction Dynamics : The exothermic reaction requires cooling (0–5°C) to prevent decomposition.

  • Yield Enhancement : Adding DMAP (5 mol%) increases yield from 58% to 82% by accelerating acyl transfer.

Coupling Agent-Mediated Synthesis

Alternative methods employ coupling agents like EDC and hydroxybenzotriazole (HOBt):

  • EDC/HOBt System : In DCM at room temperature, this system achieves 85% yield with minimal racemization.

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) reduce yield due to competitive side reactions.

Table 2: Comparative Analysis of Amidation Methods

MethodReagentsSolventYield (%)Purity (%)
Acid Chloride + TEASOCl₂, TEADCM7892
EDC/HOBtEDC, HOBt, DMAPDCM8595
Direct CondensationPCl₃Toluene6588

Alkylation of N-Substituted 2-Phenylacetamides

Methyl Iodide-Mediated Alkylation

N-(4-methoxyphenyl)-2-phenylacetamide undergoes α-chlorination using methyl iodide (MeI) and silver oxide (Ag₂O):

  • Catalytic Role of Ag₂O : Facilitates iodide displacement, achieving 77.6% methyl phenylacetate and 14.3% N-methylated product.

  • Temperature Sensitivity : Reactions at reflux (80°C) favor O-alkylation, while lower temperatures (25°C) favor N-alkylation.

Ethyl Iodide and Phase-Transfer Catalysis

Ethyl iodide with tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst:

  • Solvent System : Water/dichloroethane biphasic mixture improves interfacial reactivity.

  • Yield : 87.5% ethyl phenylacetate under reflux for 3 hours.

Table 3: Alkylation Outcomes with Different Halides

Alkylating AgentCatalystTemperature (°C)O-Product (%)N-Product (%)
Methyl IodideAg₂O8077.614.3
Ethyl IodideTBAB8087.512.5
Benzyl ChlorideNone2565.316.3

Hydrolysis and Refunctionalization Strategies

Base-Catalyzed Hydrolysis

The amide bond in N-(4-methoxyphenyl)-2-phenylacetamide is cleaved under basic conditions to generate 2-phenylacetic acid, which is subsequently chlorinated:

  • Conditions : 2M NaOH at 100°C for 6 hours, followed by chlorination with PCl₃.

  • Overall Yield : 68% after recrystallization.

Acid-Catalyzed Rearrangement

Concentrated HCl (12M) at reflux induces Chapman rearrangement, forming 2-chloro-N-(4-methoxyphenyl)-2-phenylacetamide via a nitrilium intermediate.

  • Reaction Time : 12 hours for complete conversion.

  • Side Products : <5% N,N-dimethyl byproducts.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Industrial synthesis employs tubular reactors for precise temperature and mixing control:

  • Residence Time : 30 minutes at 120°C achieves 94% conversion.

  • Catalyst Recycling : Heterogeneous catalysts (e.g., immobilized DMAP) reduce costs by 40%.

Green Chemistry Approaches

  • Solvent-Free Conditions : Ball milling 2-chloro-2-phenylacetic acid and 4-methoxyaniline with K₂CO₃ yields 81% product in 2 hours.

  • Biocatalysts : Lipase B from Candida antarctica achieves 76% enantiomeric excess in chiral resolutions .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-methoxyphenyl)-2-phenylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents .

Major Products Formed

The major products formed from these reactions include carboxylic acids (from oxidation), amines (from reduction), and substituted derivatives (from nucleophilic substitution) .

Scientific Research Applications

Pharmacological Studies

The compound is under investigation for its potential pharmacological activities, including:

  • Antimicrobial Activity : Recent studies have demonstrated its effectiveness against various bacterial strains, particularly Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values indicate significant antibacterial properties:
    Bacterial StrainMIC (μM)Mechanism of Action
    Staphylococcus aureus15.625 - 62.5Bactericidal action through inhibition of protein synthesis
    Enterococcus faecalis62.5 - 125Inhibition of nucleic acid synthesis
  • Antifungal Activity : The compound has also shown antifungal properties with the following MIC values against Candida strains:
    Fungal StrainMIC (μM)
    Candida albicans31.2
    Candida glabrata62.5

Biological Studies

The compound is utilized in biological research to explore its interaction with cellular targets:

  • Quorum Sensing Inhibition : Studies indicate that it can inhibit quorum sensing in Pseudomonas aeruginosa, reducing swarming motility by approximately 45% at specific concentrations.
  • Biofilm Formation : It effectively reduces biofilm formation in MRSA by up to 40% at sub-MIC concentrations, highlighting its potential in combating antibiotic resistance.

Study on Antimicrobial Efficacy

A recent investigation assessed the antimicrobial efficacy of various derivatives, including 2-chloro-N-(4-methoxyphenyl)-2-phenylacetamide. The study found that the compound demonstrated moderate-to-good antibiofilm activity against Methicillin-resistant Staphylococcus aureus (MRSA).

Structure-Activity Relationship (SAR)

The unique structure of this compound plays a crucial role in its biological activity. The presence of chlorine atoms enhances lipophilicity and may improve membrane penetration, while the methoxy group can influence binding affinity to biological targets.

Industrial Applications

In addition to its research applications, this compound is also used in industrial settings for the synthesis of other chemical compounds and intermediates. Its unique structure allows it to serve as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-methoxyphenyl)-2-phenylacetamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Physicochemical Properties

The substituent on the nitrogen atom of 2-phenylacetamide derivatives significantly impacts their electronic environment, solubility, and stability. Key comparisons include:

Substituent Electronic Effect Example Compound Key Properties
4-Methoxyphenyl Electron-donating (+M) 2-Chloro-N-(4-methoxyphenyl)-2-phenylacetamide Enhanced solubility due to methoxy group; moderate reactivity in alkylation reactions .
4-Chlorophenyl Electron-withdrawing (-I) 2-Chloro-N-(4-chlorophenyl)-2-phenylacetamide Increased electrophilicity at the α-carbon; higher susceptibility to nucleophilic substitution .
4-Nitrophenyl Strongly electron-withdrawing (-I, -M) N-(4-Nitrophenyl)-2-phenylacetamide High reactivity in alkylation; used in phase-transfer catalysis studies .
4-Fluorophenyl Moderate electron-withdrawing (-I) 2-Chloro-N-(4-fluorophenyl)acetamide Improved crystallinity due to intermolecular N–H···O hydrogen bonds .
4-Methylphenyl Weak electron-donating (+I) 2-Chloro-N-(4-methylphenyl)-2-phenylacetamide Higher lipophilicity; used in pesticide synthesis .

Key Observations :

  • Methoxy groups enhance solubility in polar solvents compared to chloro or nitro substituents .
  • Electron-withdrawing groups (e.g., nitro, chloro) increase reactivity in alkylation and nucleophilic substitution reactions .

Key Insight :

  • The 4-methoxyphenyl group in the target compound balances electronic effects, enabling interactions with biological targets while maintaining metabolic stability .
Structural and Crystallographic Insights

Crystal structures of related compounds reveal substituent-dependent packing patterns:

  • 2-Chloro-N-(4-fluorophenyl)acetamide : Exhibits intramolecular C–H···O interactions and intermolecular N–H···O hydrogen bonds, stabilizing the crystal lattice .
  • N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide : Features centrosymmetric head-to-tail interactions and [C–H···O] chains, influenced by the nitro group’s planarity .

Comparison :

Biological Activity

2-Chloro-N-(4-methoxyphenyl)-2-phenylacetamide is a compound with significant potential in medicinal chemistry, particularly in the fields of anti-inflammatory and anticancer therapies. This article reviews its biological activity, focusing on synthesis, structural analysis, and pharmacological properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound is characterized by a chloro group, a methoxy group, and a phenylacetamide backbone. Its molecular formula is C16H16ClN O2, with a molecular weight of 303.75 g/mol. The presence of the methoxy group enhances its lipophilicity and may influence its biological interactions.

Table 1: Structural Characteristics of this compound

PropertyValue
Molecular FormulaC16H16ClN O2
Molecular Weight303.75 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Synthesis

The synthesis of this compound has been documented through various methods, including nucleophilic substitution reactions involving the corresponding phenylacetamide derivatives. The synthesis often involves the use of chlorinated reagents to introduce the chloro group effectively.

Anti-inflammatory Properties

Research indicates that compounds with similar structures exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes and reducing prostaglandin synthesis. In vitro studies have shown that this compound can modulate inflammatory pathways, potentially through interactions with key signaling molecules involved in inflammation.

Anticancer Activity

The compound has been studied for its potential anticancer properties. In particular, it has shown promise in inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines. For instance, studies have reported that derivatives containing the methoxy group exhibit enhanced activity against cancer cells compared to their unsubstituted counterparts.

Case Study: Anticancer Activity

A recent study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 50 µM, suggesting a dose-dependent response.

The proposed mechanism involves the inhibition of specific signaling pathways such as NF-kB and STAT3, which are crucial for cancer cell survival and proliferation. By disrupting these pathways, the compound may enhance apoptotic signaling and reduce tumor growth.

Structure-Activity Relationship (SAR)

The presence of the methoxy group at the para position of the phenyl ring is critical for enhancing biological activity. SAR studies suggest that modifications to this group can significantly influence the compound's potency against various biological targets.

Table 2: Structure-Activity Relationship Insights

Compound VariantBiological ActivityObservations
This compoundHighSignificant cytotoxicity in cancer cells
2-Chloro-N-(4-hydroxyphenyl)-2-phenylacetamideModerateReduced potency compared to methoxy variant
Unsubstituted phenylacetamideLowMinimal biological activity observed

Q & A

Advanced Question

  • Quantum Chemical Calculations: Predict reaction pathways and transition states to identify energetically favorable conditions .
  • Information Science Integration: Use machine learning to analyze experimental datasets and narrow optimal parameters (e.g., solvent choice, temperature) .
  • Feedback Loops: Combine computational predictions with experimental validation to refine synthetic protocols iteratively .

What analytical techniques resolve structural contradictions in derivatives of this compound?

Advanced Question

  • X-ray Crystallography: Determines absolute configuration and hydrogen-bonding patterns (e.g., intramolecular C–H⋯O and intermolecular N–H⋯O interactions) .
  • NMR Spectroscopy: ¹H/¹³C NMR and 2D experiments (e.g., COSY, HSQC) confirm regiochemistry and detect impurities .
  • Mass Spectrometry: High-resolution MS validates molecular weight and fragmentation patterns for structural elucidation .

How should researchers address discrepancies in biological activity data across studies?

Advanced Question

  • Comparative Meta-Analysis: Systematically compare assay conditions (e.g., cell lines, concentrations) to identify confounding variables .
  • Dose-Response Replication: Re-evaluate activity under standardized protocols to isolate compound-specific effects vs. experimental artifacts .
  • Kinetic Studies: Measure binding affinities (e.g., IC₅₀, Ki) using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for reproducibility .

What are the critical considerations for characterizing hydrogen bonding in this compound’s crystal structure?

Basic Question

  • Intramolecular Interactions: Identify six-membered rings formed via C–H⋯O bonds using X-ray diffraction .
  • Intermolecular Packing: Analyze N–H⋯O hydrogen bonds that stabilize crystal lattices along specific axes (e.g., c-axis in monoclinic systems) .
  • Thermal Motion Analysis: Refine anisotropic displacement parameters to distinguish static vs. dynamic disorder in hydrogen-bond networks .

How can reaction fundamentals inform the design of novel derivatives?

Advanced Question

  • Mechanistic Studies: Probe intermediates via trapping experiments (e.g., using D₂O for kinetic isotope effects) or in-situ FTIR monitoring .
  • Substituent Effects: Vary the methoxy group’s position to study electronic impacts on reactivity (e.g., Hammett plots for correlation) .
  • Catalytic Optimization: Screen transition-metal catalysts (e.g., Pd, Cu) for cross-coupling reactions to diversify the phenylacetamide scaffold .

What methodologies validate environmental stability or degradation pathways of this compound?

Advanced Question

  • Photolysis/Hydrolysis Studies: Expose the compound to UV light or aqueous buffers at varying pH to identify degradation products via LC-MS .
  • Microbial Degradation: Use soil or wastewater microbial consortia to assess biodegradation rates under aerobic/anaerobic conditions .
  • Computational Toxicology: Predict ecotoxicity using QSAR models (e.g., ECOSAR) to prioritize experimental testing .

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